molecular formula C17H20BrN3O3 B11127579 ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate

Cat. No.: B11127579
M. Wt: 394.3 g/mol
InChI Key: NSTPZPKZJUIUDA-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group and an acetyl-linked 5-bromoindole moiety.

Properties

Molecular Formula

C17H20BrN3O3

Molecular Weight

394.3 g/mol

IUPAC Name

ethyl 4-[2-(5-bromoindol-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H20BrN3O3/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)12-21-6-5-13-11-14(18)3-4-15(13)21/h3-6,11H,2,7-10,12H2,1H3

InChI Key

NSTPZPKZJUIUDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Acetylation: The 5-bromoindole is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 5-bromo-1H-indol-1-yl acetate.

    Piperazine Coupling: The acetylated product is reacted with ethyl 1-piperazinecarboxylate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of 5-bromoindole-2,3-dione.

    Reduction: Formation of 1H-indole-1-yl acetate.

    Substitution: Formation of 5-azido-1H-indol-1-yl acetate.

Scientific Research Applications

Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to analogs with variations in halogenation, heterocyclic substituents, and functional groups. Key structural and functional differences are summarized below:

Table 1: Comparative Analysis of Ethyl 4-[(5-Bromo-1H-Indol-1-yl)Acetyl]-1-Piperazinecarboxylate and Analogs

Compound Name (CAS/Reference) Substituent/Modification Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 5-Bromoindole acetyl-piperazine C₁₇H₁₉BrN₃O₃ ~393.25 High lipophilicity (inferred)
Ethyl 4-[(5-Fluoro-1H-Indol-2-yl)Carbonyl]... (902042-45-9) 5-Fluoroindole carbonyl-piperazine C₁₆H₁₇FN₃O₃ 356.33 Potential CNS activity (structural inference)
Ethyl 4-(5-Chloro-1H-Indole-2-Carbonyl)... (904262-97-1) 5-Chloroindole carbonyl-piperazine C₁₆H₁₈ClN₃O₃ 335.78 Water solubility: 7 µg/mL
Ethyl 4-[5-Bromo-3-(Trifluoromethyl)-2-Pyridinyl]... (1401522-00-6) Bromo-trifluoromethyl pyridine-piperazine C₁₃H₁₅BrF₃N₃O₂ 382.18 Enhanced electronic effects (CF₃ group)
Ethyl 4-(Indol-2-Ylcarbonyl)Piperazinecarboxylate (1024061-54-8) Non-halogenated indole-piperazine C₁₆H₁₉N₃O₃ 301.34 Baseline for halogenation effects

Structural and Functional Insights

Halogenation Effects :

  • The 5-bromo substituent increases molecular weight and lipophilicity compared to 5-fluoro (356.33 g/mol) and 5-chloro (335.78 g/mol) analogs. Bromine’s larger atomic radius may enhance steric hindrance and π-π stacking interactions in biological targets .
  • The 5-chloro analog exhibits moderate water solubility (7 µg/mL), suggesting halogen choice significantly impacts physicochemical properties .

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling 5-bromoindole with an acetyl chloride intermediate, followed by conjugation to the piperazine carboxylate core. Similar methods are reported for analogs using EDC/HOBt-mediated amide bond formation .

Cinnamoyl-piperazine analogs () demonstrate antimicrobial and anticancer properties, suggesting the acetyl-piperazine scaffold is pharmacologically versatile .

Biological Activity

Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H16BrN3O3 and a molecular weight of approximately 356.2 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with indole structures can inhibit cystathionine γ-lyase (CSE) in bacteria, enhancing the efficacy of antibiotics against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antimicrobial Activity : The presence of the bromine atom in the indole structure enhances the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

Antimicrobial Efficacy

A study assessing the antimicrobial activity of this compound demonstrated potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound is particularly effective against Gram-positive bacteria.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Case Study on Antibiotic Potentiation : In a controlled study, this compound was combined with traditional antibiotics. The results showed a synergistic effect, significantly reducing bacterial resistance and enhancing treatment outcomes for infections caused by resistant strains .
  • Cancer Research : Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

Toxicity and Safety Profile

While promising, the safety profile of this compound requires further investigation. Toxicological assessments have indicated low toxicity in vitro; however, comprehensive in vivo studies are necessary to evaluate its safety before clinical application.

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